![molecular formula C11H13NO2S B2925379 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 342608-38-2](/img/structure/B2925379.png)
2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
The compound “2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule. It contains a thiazolidine core, which is a five-membered ring containing nitrogen and sulfur . It also has a carboxylic acid group, which is common in many bioactive molecules, and a 2-methylphenyl group, a type of aromatic ring with a methyl substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, the 2-methylphenyl group, and the carboxylic acid group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents, and the aromatic ring could contribute to its UV/Vis absorption properties.Scientific Research Applications
Synthesis and Chemical Behavior
- The study of thiazolidine derivatives, including 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid, often focuses on their synthesis and the chemical behavior in solutions. For instance, thiazolidine-2,4-dicarboxylic acid and its esters have been synthesized through condensation processes, with in-solution behavior suggesting acid-catalyzed epimerization mechanisms. Such research provides insights into the regioselective cyclocondensation and stereoselective esterification processes, which are crucial for understanding the chemical properties and potential applications of these compounds (Refouvelet et al., 1994).
Biological Effects and Potential Therapeutic Uses
- Some thiazolidine derivatives have been evaluated for their protective effects against hepatotoxic deaths in mice, showcasing their potential as prodrugs of L-cysteine. This research suggests that such compounds can liberate sulfhydryl amino acids in vivo through nonenzymatic ring opening, followed by solvolysis, which could have implications for therapeutic applications (Nagasawa et al., 1984).
- Thiazolidine-4-carboxylic acid has been studied for its anti-toxic effects, particularly on the liver, and its potential to slow aging processes in mammals. While some claims about its efficacy against human cancers could not be confirmed, the compound has been clinically used, mainly in treating liver diseases and related gastrointestinal disturbances, suggesting its value in geriatric medicine (Weber et al., 1982).
Anticancer Activity
- Research into tetra-substituted phthalocyanines bearing thiazolidine derivatives has explored their synthesis and anticancer activity on different cancer cell lines. This work contributes to understanding how such compounds can be used in cancer treatment, highlighting the importance of molecular docking studies in evaluating their efficacy (Bilgiçli et al., 2021).
Antioxidant Properties
- Novel calcium antagonists based on thiazolidinone derivatives have been studied for their Ca(2+) overload inhibition and antioxidant activity. Such compounds, including 2-(3, 5-di-tert-butyl-4-hydroxyphenyl)-3-[3-[N-methyl-N-[2-[3, 4-(methylenedioxy)phenoxy]ethyl]amino]propyl]-1,3-thiazolidin-4-on e, show promise in the development of treatments that require both calcium antagonism and antioxidative effects (Kato et al., 1999).
Mechanism of Action
Target of Action
Similar compounds, such as tolfenamic acid, are known to target cyclooxygenase enzymes (cox-1 and cox-2), which play a crucial role in the inflammatory response .
Mode of Action
Based on its structural similarity to other anthranilic acid derivatives, it may interact with its targets through a mechanism involving nucleophilic substitution or oxidation .
Biochemical Pathways
Similar compounds have been shown to affect pathways involving the formation of prostaglandins, which are key mediators of inflammation .
Pharmacokinetics
Similar compounds have been shown to exhibit strain differences in pharmacokinetics, suggesting that genetic factors may influence the bioavailability of these compounds .
Result of Action
Similar compounds have been shown to inhibit the growth of cancer cells in the pancreas, sigmoid colon, and rectum .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid. For instance, the presence of oxidizing and chlorinating factors can lead to the formation of transformation/degradation products with different properties than the parent compound .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended applications . For example, if it were a potential drug, future research could involve further pharmacological testing and clinical trials. If it were a potential material for industrial applications, future research could involve studying its physical properties and performance in different conditions.
properties
IUPAC Name |
2-(2-methylphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-7-4-2-3-5-8(7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTWUCKRQBPLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2NC(CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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